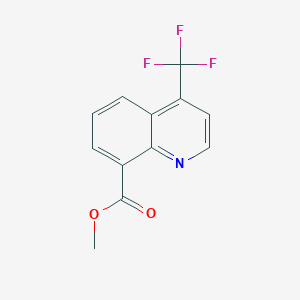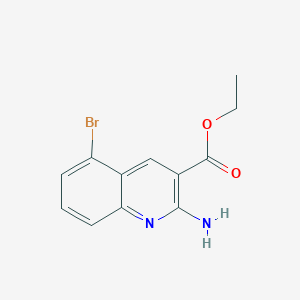
5-Iodo-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an iodine atom attached to the fifth position, making it a valuable compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1,7-naphthyridine typically involves the iodination of 1,7-naphthyridine. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The naphthyridine core can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling Reactions: Palladium or nickel catalysts in the presence of organometallic reagents like Grignard reagents or organozinc compounds.
Major Products:
Substitution Reactions: Formation of 5-substituted naphthyridines.
Oxidation and Reduction Reactions: Formation of various oxidized or reduced naphthyridine derivatives.
Cross-Coupling Reactions: Formation of new carbon-carbon bonded naphthyridine derivatives.
Scientific Research Applications
5-Iodo-1,7-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-1,7-naphthyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can also play a role in the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
1,5-Naphthyridine: Another isomer with different biological activities and applications.
1,8-Naphthyridine: Known for its use in medicinal chemistry and materials science.
5-Bromo-1,7-naphthyridine: Similar structure with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 5-Iodo-1,7-naphthyridine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various substitution and cross-coupling reactions makes it a versatile compound for synthetic and medicinal chemistry.
Properties
Molecular Formula |
C8H5IN2 |
|---|---|
Molecular Weight |
256.04 g/mol |
IUPAC Name |
5-iodo-1,7-naphthyridine |
InChI |
InChI=1S/C8H5IN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H |
InChI Key |
BACXBGIUTLBODN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2N=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13653522.png)
![7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13653528.png)
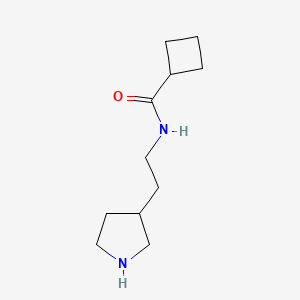

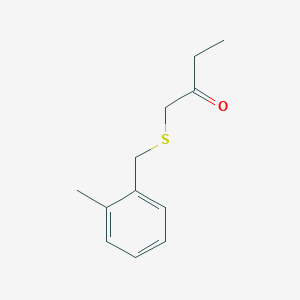

![Furo[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13653559.png)
![4-[3-[3,5-bis(4-carboxyphenyl)phenoxy]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653564.png)
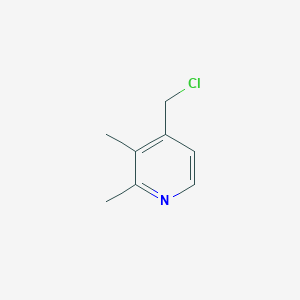
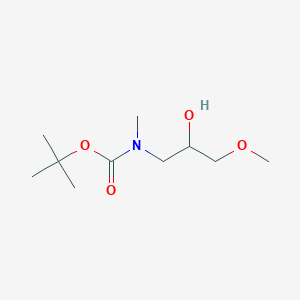
![(5E)-5-[[5-[5-[5-[4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]-2-[4-hexyl-5-[4-hexyl-5-[5-[(Z)-(3-hexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]thiophen-2-yl]methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13653600.png)
